1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)-
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Overview
Description
1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with an ethanamine group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- can be synthesized through several methodsThe reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Pd/C to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole-ethanamine derivatives.
Scientific Research Applications
1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can act as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- exerts its effects involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1H-Pyrazole-1-ethanamine: Lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
4-Methylphenylhydrazine: Contains the 4-methylphenyl group but lacks the pyrazole ring, leading to different applications and reactivity.
Ethyl acetoacetate: Used in the synthesis of pyrazole derivatives but does not contain the pyrazole ring itself.
Uniqueness: 1H-Pyrazole-1-ethanamine, 4-(4-methylphenyl)- is unique due to the combination of the pyrazole ring and the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
885468-73-5 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C12H15N3/c1-10-2-4-11(5-3-10)12-8-14-15(9-12)7-6-13/h2-5,8-9H,6-7,13H2,1H3 |
InChI Key |
DMKRBKOSPCVCMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2)CCN |
Origin of Product |
United States |
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